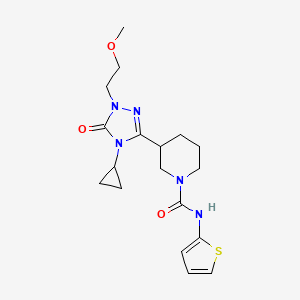

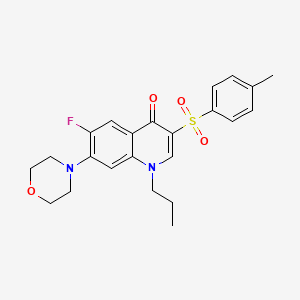

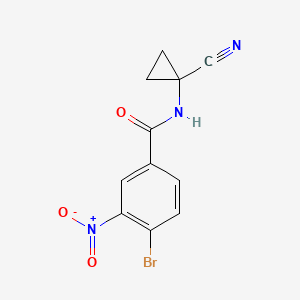

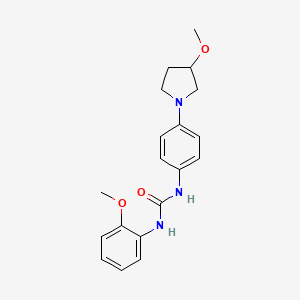

![molecular formula C5H9N3S2 B2632422 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine CAS No. 338420-61-4](/img/structure/B2632422.png)

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

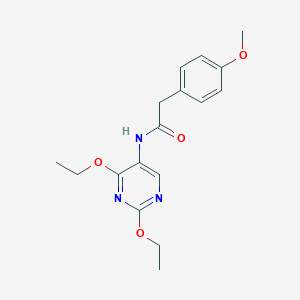

The compound “2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine” contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is attached to an ethanamine group through a sulfanyl linkage. The thiadiazole ring also has a methyl group attached to it .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The presence of the thiadiazole ring and the sulfanyl linkage could potentially contribute to the biological activity of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The thiadiazole ring and the sulfanyl group could potentially undergo various chemical reactions .Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structure combines a thiadiazole ring with an acetic acid moiety. Researchers have explored its potential as a building block for novel drugs. Its sulfur-containing group may interact with biological targets, making it a candidate for drug design. Further studies could investigate its pharmacological properties and potential therapeutic applications .

Thiadiazole Ring Opening Reactions

Under the influence of bases, this compound undergoes thiadiazole ring opening. The process results in the liberation of nitrogen and the formation of labile acetylene thiolates. Understanding these reactions can contribute to synthetic methodologies and the design of new functional materials .

Cytotoxic Activity

Structure–activity relationship studies have highlighted the importance of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles for their cytotoxic properties. Investigating the cytotoxicity of this compound could provide insights into its potential as an anticancer agent .

Materials Science and Coordination Chemistry

The presence of sulfur and nitrogen atoms in the molecule suggests its relevance in materials science. Researchers might explore its coordination behavior with metal ions, potentially leading to new coordination complexes or functional materials .

Agrochemicals and Pesticides

Thiadiazole derivatives have been investigated for their pesticidal properties. Considering the compound’s structure, it could be evaluated for its effectiveness against pests, fungi, or plant diseases .

Photophysical Properties and Sensors

The conjugated system within the molecule may exhibit interesting photophysical properties. Researchers could explore its fluorescence, absorption, or luminescence behavior. Additionally, its potential as a sensor for specific analytes (such as metal ions or biomolecules) could be investigated .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methylthiadiazol-5-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-4-5(9-3-2-6)10-8-7-4/h2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWPIAXWCIHVJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B2632343.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)

![1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2632350.png)

![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)

![N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2632361.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2632362.png)